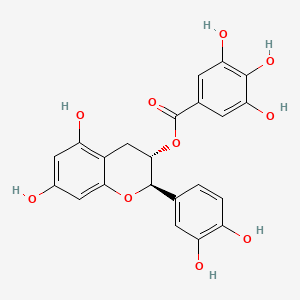
(+)-Catechin gallate
説明
(+)-Catechin gallate, also known as (+)-CG, is a naturally occurring phenolic compound found in a variety of plants, including tea, cocoa, and apples. It is a powerful antioxidant and has been studied for its potential health benefits, such as its anti-inflammatory and anti-cancer properties. (+)-CG is also known to be a potent inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids, making it a useful tool in research and development.
科学的研究の応用
1. Inhibition of Xanthine Oxidase and Uric Acid Reduction
(+)-Catechin gallate, along with other catechins like epigallocatechin gallate (EGCG) and gallocatechin gallate (GCG), has been studied for its ability to inhibit xanthine oxidase (XO) activity. This inhibition leads to a decrease in uric acid production, suggesting potential benefits in conditions like gout. These catechins form stable complexes with XO and reduce the formation of superoxide anion radicals, highlighting their antioxidant properties. The combination with allopurinol, a medication typically used to lower uric acid levels, showed synergistic effects, providing insights for potential dietary supplements or medicines aimed at uric acid reduction (Zhang et al., 2022).
2. Antioxidant Properties in Food Applications
Catechins, including this compound, are recognized for their strong antioxidant properties. They are used in various foods like wine, tea, fruits, and chocolate. Their application extends to oils and fats to prevent lipid oxidation, as supplements in animal feeds for health improvement, and as antimicrobial agents in food preservation. Their role as health-functional ingredients in various foods and dietary supplements underscores their significance in promoting human health (Yılmaz, 2006).
3. Photostability and Antioxidant Activity
Research has shown that gallate-type catechins, including this compound, exhibit stability and protective effects against photosensitive oxidation. In studies involving the photolytic process of epicatechin, the presence of epigallocatechin gallate (EGCG) decreased the formation of oxidized compounds. This indicates the potential use of gallate-type catechins in protecting other compounds from light-induced degradation, relevant in the food and pharmaceutical industries (Huang et al., 2019).
4. Role in Cancer Prevention and Treatment
Catechins, particularly those with a galloyl moiety, have been studied for their anti-cancer properties. Studies have demonstrated that EGCG, a major component of green tea and structurally related to this compound, inhibits tumor growth by affecting angiogenesis and inducing apoptosis in cancer cells. These findings suggest potential therapeutic applications of catechins in cancer prevention and treatment (Jung et al., 2001).
5. Cardiovascular Health Benefits
Catechins have shown promising results in reducing the risk of coronary heart disease. Their intake has been inversely associated with coronary heart disease death, especially in populations at low risk. This suggests their beneficial role in cardiovascular health, potentially mediated through their antioxidant and anti-inflammatory effects (Arts et al., 2001).
特性
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-PZJWPPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314340 | |
| Record name | (+)-Catechin 3-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25615-05-8 | |
| Record name | (+)-Catechin 3-gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigallo Catechin Gallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Catechin 3-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CATECHIN GALLATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OW2GLG8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (+)-Catechin gallate impact cholesterol absorption?
A1: this compound, particularly when heat-epimerized to (−)-catechin gallate, demonstrates a stronger inhibitory effect on cholesterol absorption compared to its non-epimerized counterpart. This is attributed to its ability to reduce the micellar solubility of cholesterol, effectively precipitating it from bile salt micelles, thereby lowering its absorption in the intestines. [] []
Q2: What role does this compound play in lipid metabolism?
A2: this compound and its heat-epimerized form, (−)-catechin gallate, exhibit potential in enhancing lipid metabolism, contributing to the prevention of metabolic syndromes. They achieve this by inhibiting pancreatic lipase activity, leading to a delay in the intestinal absorption of triacylglycerols and subsequently suppressing postprandial hypertriacylglycerolemia. []
Q3: Can this compound affect the growth of cancer cells?
A3: In vitro studies have shown that this compound exhibits antiproliferative effects against various human cancer cell lines, including colorectal adenocarcinoma (HCT116), breast (MCF-7), and lung (NCI-H460). Its activity is linked to its ability to inhibit the proliferation of these cancer cells. [] []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C22H18O10 and a molecular weight of 442.38 g/mol.
Q5: How does heat processing affect the stability and composition of this compound in green tea?
A5: Heat processing, specifically steaming at high temperatures, can lead to the epimerization of this compound to (−)-catechin gallate. This process, while not affecting the overall antioxidant activity, does alter the composition of catechins in green tea extracts. [] []
Q6: Does the storage of processed green tea impact the levels of this compound?
A6: Yes, storing heat-processed green tea extract at elevated temperatures (e.g., 50°C) can lead to changes in the concentration of this compound and other catechins over time. []
Q7: Can this compound influence enzymatic activity?
A7: Yes, this compound demonstrates inhibitory effects on certain enzymes. For instance, it inhibits α-amylase activity, an enzyme involved in starch digestion. Notably, the inhibitory potency is influenced by the presence of a galloyl moiety and is stronger in its dimeric form, theaflavin digallate (TF3), formed during black tea processing. []
Q8: Have any computational studies been conducted on this compound?
A8: While specific computational studies focusing solely on this compound were not explicitly mentioned in the provided research, molecular docking studies utilizing tools like Molecular Operating Environment (MOE) have been conducted on similar catechin derivatives to assess their interaction and binding affinity with enzymes like HMG-CoA reductase, which plays a crucial role in cholesterol metabolism. []
Q9: How does the presence of a galloyl moiety influence the activity of this compound?
A9: The presence of a galloyl moiety significantly enhances the biological activity of this compound. For instance, in cholesterol absorption inhibition, catechins with a galloyl moiety are more effective. This structure-activity relationship is also evident in its antiplatelet activity and ability to inhibit pancreatic lipase. [] [] []
Q10: Does the stereochemistry at the C2 position impact the bioactivity of this compound and its analogs?
A10: The stereochemistry at the C2 position plays a role in the bioactivity of catechins. Studies on green tea catechins have shown that epimerization at the C2 position, converting this compound to (−)-catechin gallate, leads to enhanced inhibition of cholesterol absorption. Despite this difference in activity, both forms exhibit similar antioxidant properties. [] []
Q11: What strategies can be employed to enhance the stability and bioavailability of this compound?
A11: While specific formulation strategies for this compound weren't detailed in the provided research, encapsulation within nanoparticles or complexation with cyclodextrins are common strategies employed for enhancing the stability and bioavailability of polyphenols, which could potentially be applicable to this compound.
A11: Specific SHE regulations concerning this compound are not discussed in the provided research papers.
Q12: What is known about the bioavailability of this compound and its epimers?
A13: Research indicates that both this compound and its epimers generally demonstrate low bioavailability, ranging from 0.08 to 0.31. This suggests that while these compounds possess notable in vitro activities, their in vivo efficacy may be limited by their absorption and metabolic transformation. []
Q13: Have any animal studies been conducted using this compound?
A14: Yes, animal studies utilizing rat models have been conducted to investigate the impact of this compound on various physiological parameters. For instance, it has been shown to reduce visceral fat deposition and lower hepatic triacylglycerol concentrations in rats when administered at a 1% dietary level for 23 days. []
A13: Specific information regarding resistance mechanisms to this compound was not found within the provided research papers.
A13: The provided research papers do not delve into the toxicological profile or specific safety data for this compound.
A13: The research papers do not provide information on specific drug delivery or targeting strategies for this compound.
A13: No information about biomarkers related to this compound efficacy, treatment response, or adverse effects was found within the provided research.
Q14: Which analytical techniques are employed to quantify this compound in various matrices?
A19: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode-Array Detection (DAD) and Mass Spectrometry (MS) are commonly used for the identification and quantification of this compound and other catechins in samples like tea extracts, beverages, and biological fluids. [] [] [] [] [] [] []
A14: Information about the environmental impact and degradation pathways of this compound is not covered in the provided research.
A14: The provided research papers do not delve into specific studies on the dissolution rate or solubility profile of this compound.
A14: Information on the specific validation parameters (e.g., accuracy, precision, specificity) employed for the analytical methods used to quantify this compound was not detailed in the provided research.
A14: The research papers did not provide specific details on quality control and assurance measures implemented during the development, manufacturing, or distribution processes related to this compound.
A14: The provided research did not discuss the immunogenic potential or any specific immunological responses elicited by this compound.
A14: Specific information on the interaction of this compound with drug transporters is not found within the provided research papers.
A14: The research papers do not delve into the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A14: Specific data regarding the biocompatibility and biodegradability of this compound is not presented in the provided research papers.
A28: While the provided research does not focus on direct alternatives or substitutes for this compound, it highlights the diverse array of catechin derivatives present in tea, each exhibiting distinct structural features and potentially varying bioactivities. For instance, (−)-epigallocatechin gallate (EGCG) is often cited as a more potent antioxidant compared to this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



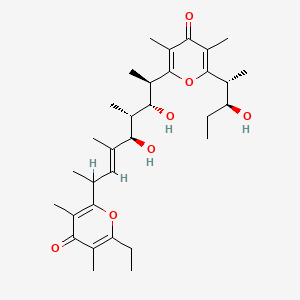

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
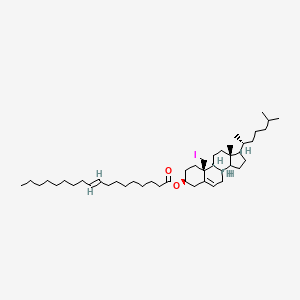
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)

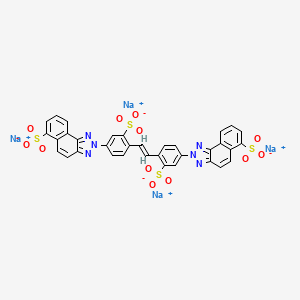
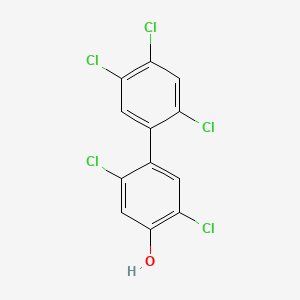
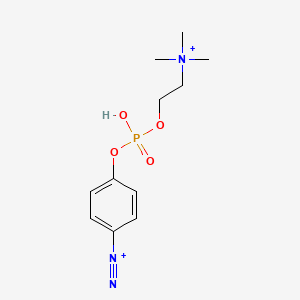
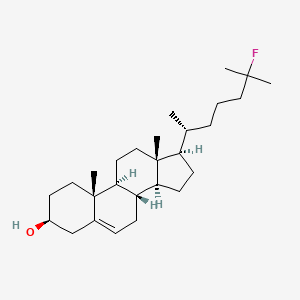
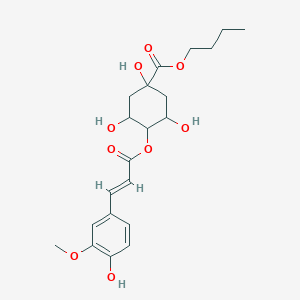
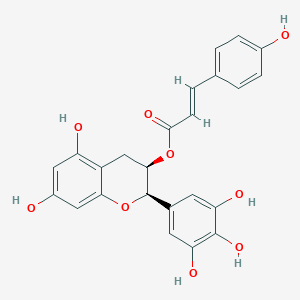
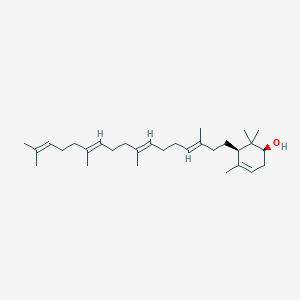
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)